Bis(4-methoxybenzyl)amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

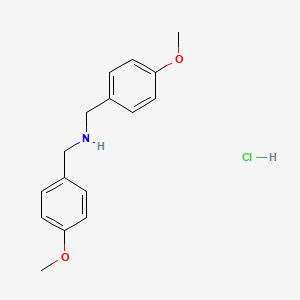

2D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2.ClH/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14;/h3-10,17H,11-12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIDDCTZNYMKMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854391-95-0 | |

| Record name | bis[(4-methoxyphenyl)methyl]amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bis(4-methoxybenzyl)amine hydrochloride chemical properties

An In-depth Technical Guide to Bis(4-methoxybenzyl)amine Hydrochloride: Properties, Synthesis, and Applications

Introduction

This compound is a secondary amine salt of significant interest in the fields of organic and medicinal chemistry. Its structure, featuring two para-methoxybenzyl (PMB) groups, makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly active pharmaceutical ingredients (APIs).[1] The presence of the PMB moiety, a well-established protecting group, imparts unique reactivity and utility to the molecule. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, methods for its characterization, and insights into its applications for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is the salt form of N,N-bis(4-methoxybenzyl)amine, an aromatic amine.[2][3] The hydrochloride form enhances the compound's stability and simplifies handling by converting the basic free amine into a crystalline, often more manageable, solid.

Caption: Chemical Structure of this compound.

The key physicochemical properties are summarized in the table below, distinguishing between the hydrochloride salt and its corresponding free base.

| Property | This compound | Bis(4-methoxybenzyl)amine (Free Base) | Reference(s) |

| CAS Number | 854391-95-0 | 17061-62-0 | [4][5][6] |

| Molecular Formula | C₁₆H₂₀ClNO₂ | C₁₆H₁₉NO₂ | [5][6][7] |

| Molecular Weight | 293.79 g/mol | 257.33 g/mol | [2][5][6] |

| Appearance | White solid | White crystal (sticky) or liquid | [4] |

| Purity | Typically ≥97% | Typically ≥97% | [5] |

| SMILES | COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC.Cl | COc1ccc(cc1)CNCc1ccc(cc1)OC | [5] |

Synthesis Pathway: Reductive Amination

The most common and efficient method for preparing bis(4-methoxybenzyl)amine is through the reductive amination of 4-methoxybenzaldehyde with 4-methoxybenzylamine.[1] This process first involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. The final step involves acidification to produce the stable hydrochloride salt.

Caption: General workflow for the synthesis of Bis(4-methoxybenzyl)amine HCl.

Detailed Experimental Protocol

This protocol is based on established laboratory procedures for reductive amination.[4]

Materials:

-

p-Methoxybenzaldehyde

-

4-Methoxybenzylamine

-

Ethanol, anhydrous

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

-

4N HCl in dioxane

Procedure:

-

Imine Formation: In a round-bottom flask, combine 4-methoxybenzaldehyde (1.0 eq) and 4-methoxybenzylamine (1.0 eq) in ethanol. Heat the mixture to reflux and maintain for 4 hours. The initial reaction forms the N-(4-methoxybenzylidene)-N-(4-methoxybenzyl)amine intermediate.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.0 eq) portion-wise to manage the exothermic reaction. Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 18 hours to ensure complete reduction of the imine.

-

Aqueous Workup: Cool the mixture again to 0°C and carefully add water to quench any unreacted NaBH₄. Add dichloromethane to the flask to begin the extraction process.

-

Extraction and Drying: Transfer the mixture to a separatory funnel. Separate the organic phase. Extract the aqueous layer two more times with dichloromethane to maximize product recovery.[4] Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude free amine as a residue.

-

Hydrochloride Salt Formation: Dissolve the residue in diethyl ether and cool the solution to 0°C. Slowly add a solution of 4N HCl in dioxane dropwise with stirring. A white solid will precipitate.[4]

-

Isolation: Continue stirring at 0°C for approximately 2 hours. Collect the white solid by filtration, wash it with a cold mixture of ether/ethyl acetate, and dry it under vacuum to afford the final product, this compound, in high yield (typically >90%).[4]

Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are standard techniques employed.

Nuclear Magnetic Resonance (NMR)

¹H NMR is particularly informative for confirming the structure. The spectrum for the hydrochloride salt shows distinct signals for the ammonium, aromatic, benzylic, and methoxy protons.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |

| ~9.40 ppm | Singlet | 2H | NH₂ ⁺ (Ammonium protons) | [4] |

| ~7.45 ppm | Doublet | 4H | Aromatic protons (ortho to CH₂) | [4] |

| ~6.98 ppm | Doublet | 4H | Aromatic protons (ortho to OCH₃) | [4] |

| ~4.03 ppm | Singlet | 4H | CH₂ (Benzylic protons) | [4] |

| ~3.77 ppm | Singlet | 6H | OCH₃ (Methoxy protons) | [4] |

| (Data corresponds to a spectrum run in DMSO-d₆ at 300 MHz)[4] |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions for the hydrochloride salt include:

-

N-H Stretch: A broad band in the range of 2400-2800 cm⁻¹, characteristic of an ammonium salt.

-

C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹ (for CH₂ and CH₃ groups).

-

C=C Stretch (Aromatic): Peaks in the 1610-1580 cm⁻¹ and 1510-1450 cm⁻¹ regions.

-

C-O Stretch (Ether): A strong absorption around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the parent compound (the free base). Under typical Electron Ionization (EI) or Electrospray Ionization (ESI), the analysis would show the mass of the protonated free base [M+H]⁺ at an m/z of approximately 258.15.[8]

Applications in Research and Drug Development

Bis(4-methoxybenzyl)amine serves primarily as a versatile intermediate in pharmaceutical synthesis. Its utility stems from the properties of the 4-methoxybenzyl (PMB) groups.

-

Pharmaceutical Intermediate: The compound is a key building block for more complex molecules. It has been utilized as a reagent in the synthesis of farnesyltransferase inhibitors and in the preparation of (heteroarylamino)triazolamines, which have shown potential as antiviral agents for treating HCV infection.[3]

-

Protecting Group Chemistry: The PMB group is a widely used protecting group for amines. While bis(4-methoxybenzyl)amine itself is a product, its structure is emblematic of secondary amines protected with PMB groups. These groups are stable under a variety of conditions but can be readily cleaved under oxidative or strongly acidic conditions (e.g., with DDQ or TFA), providing an orthogonal deprotection strategy in multi-step syntheses.[9]

Caption: Role of Bis(4-methoxybenzyl)amine in pharmaceutical synthesis pathways.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The compound is classified as an irritant and can cause skin and eye damage.

Hazard Identification

| Hazard Class | GHS Statement | Reference(s) |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | [2][10] |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage / H319: Causes serious eye irritation | [2][10] |

Recommended Handling and PPE

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[10][11]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and tightly fitting safety goggles or a face shield.[10][11][12]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7][13]

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed and sealed when not in use.[10][13]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[12][13]

First Aid Measures

-

Skin Contact: Immediately flush skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[10][13]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[7][10]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[12]

References

- 1. BIS-(4-METHOXY-BENZYL)-AMINE synthesis - chemicalbook [chemicalbook.com]

- 2. Bis(4-methoxybenzyl)amine | C16H19NO2 | CID 714952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BIS-(4-METHOXY-BENZYL)-AMINE | 17061-62-0 [chemicalbook.com]

- 4. BIS(4-METHOXYBENZYL)AMINE HCL SALT | 854391-95-0 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. scbt.com [scbt.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. PubChemLite - Bis(4-methoxybenzyl)amine (C16H19NO2) [pubchemlite.lcsb.uni.lu]

- 9. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Elucidating the Molecular Structure of Bis(4-methoxybenzyl)amine Hydrochloride: A Multi-Technique, Self-Validating Approach

An In-Depth Technical Guide for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The definitive structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance. Bis(4-methoxybenzyl)amine hydrochloride is a key building block in organic synthesis, and its unambiguous characterization is paramount. This guide provides a comprehensive, field-proven workflow for the structural elucidation of this compound. We move beyond a simple checklist of techniques, instead focusing on the causal logic behind experimental choices and demonstrating how a synergistic application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) creates a self-validating system for structural confirmation. For absolute proof, the gold standard of Single Crystal X-ray Crystallography is also detailed.

Introduction: The Imperative for Rigorous Characterization

This compound, with the molecular formula C₁₆H₂₀ClNO₂, serves as a valuable secondary amine intermediate in the synthesis of more complex molecules.[1] Its structure comprises two para-substituted methoxybenzyl moieties linked by a protonated secondary amine, with chloride as the counter-ion. Accurate structural verification is not merely an academic exercise; it is a critical quality attribute that impacts reaction kinetics, impurity profiling, and the ultimate safety and performance of the final drug product.

This document outlines a logical, multi-faceted analytical strategy to confirm the identity and structure of this compound, ensuring that the material conforms to its expected molecular architecture.

Foundational Knowledge: Synthesis and Expected Structure

A common and efficient route to synthesize the parent amine involves the reductive amination of 4-methoxybenzaldehyde with 4-methoxybenzylamine, typically using a reducing agent like sodium borohydride.[2] The resulting secondary amine is then treated with a solution of hydrogen chloride (e.g., HCl in dioxane) to precipitate the hydrochloride salt.[2] Understanding this synthesis pathway is crucial as it informs potential side products or impurities, such as unreacted starting materials or the intermediate imine.

Expected Molecular Structure:

References

Synthesis of Bis(4-methoxybenzyl)amine Hydrochloride: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of Bis(4-methoxybenzyl)amine hydrochloride, a key intermediate in pharmaceutical and organic synthesis. The document delves into the prevalent synthetic methodology, reductive amination, offering a detailed mechanistic exploration and a step-by-step experimental protocol. Furthermore, it presents a comparative analysis of alternative synthetic strategies, a thorough characterization of the target compound, a practical troubleshooting guide, and a robust safety assessment. This guide is intended for researchers, scientists, and professionals in drug development seeking a deep, practical understanding of this synthetic transformation.

Introduction: The Significance of Bis(4-methoxybenzyl)amine

Bis(4-methoxybenzyl)amine, and its hydrochloride salt, are valuable secondary amine building blocks in organic synthesis. The presence of the two 4-methoxybenzyl groups imparts specific steric and electronic properties, making it a useful precursor in the synthesis of more complex molecules, including pharmacologically active compounds. The methoxy group can influence the reactivity of the aromatic rings and provides a handle for further functionalization. The secondary amine core is a common motif in a vast array of bioactive molecules and serves as a crucial scaffold for the construction of diverse chemical libraries. This guide will focus on the most common and efficient laboratory-scale synthesis of its hydrochloride salt, providing both theoretical understanding and practical guidance.

The Primary Synthetic Route: Reductive Amination

The most widely employed method for the synthesis of Bis(4-methoxybenzyl)amine is the reductive amination of 4-methoxybenzaldehyde with 4-methoxybenzylamine.[1] This two-step, one-pot reaction is favored for its operational simplicity and generally high yields. The overall transformation is depicted below:

Figure 1: Overall reaction for the synthesis of Bis(4-methoxybenzyl)amine.

Mechanistic Insights

The reductive amination process involves two key stages: the formation of an imine intermediate followed by its reduction to the corresponding secondary amine.

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (4-methoxybenzylamine) on the electrophilic carbonyl carbon of the aldehyde (4-methoxybenzaldehyde). This forms a hemiaminal intermediate, which then dehydrates to yield an imine (specifically, a Schiff base). This dehydration step is typically acid-catalyzed and is a reversible process. To drive the equilibrium towards the imine, removal of water is beneficial, often achieved by azeotropic distillation.

-

Reduction of the Imine: The newly formed imine is then reduced in situ to the secondary amine. A mild reducing agent, such as sodium borohydride (NaBH₄), is commonly used. The hydride from the borohydride attacks the electrophilic carbon of the C=N double bond, and subsequent protonation of the resulting anion affords the final product. The use of a milder reducing agent is crucial to selectively reduce the imine in the presence of the starting aldehyde.[2]

The overall mechanism can be visualized as follows:

Figure 2: Mechanism of Reductive Amination.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[3]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Methoxybenzaldehyde | 136.15 | 2.04 g | 15.0 mmol |

| 4-Methoxybenzylamine | 137.18 | 2.06 g | 15.0 mmol |

| Methanol | 32.04 | 50 mL | - |

| Sodium Borohydride | 37.83 | 0.57 g | 15.0 mmol |

| Dichloromethane | 84.93 | 100 mL | - |

| Saturated aq. NaCl | - | 50 mL | - |

| Anhydrous MgSO₄ | 120.37 | ~5 g | - |

| Diethyl Ether | 74.12 | 100 mL | - |

| 2M HCl in Diethyl Ether | - | ~10 mL | - |

Procedure:

-

Imine Formation:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxybenzaldehyde (2.04 g, 15.0 mmol) and 4-methoxybenzylamine (2.06 g, 15.0 mmol).

-

Add methanol (50 mL) to the flask and stir the mixture at room temperature for 30 minutes.

-

Heat the reaction mixture to reflux and maintain for 2 hours to ensure complete imine formation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (0.57 g, 15.0 mmol) in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved, ensure adequate ventilation in a fume hood.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

-

-

Work-up and Isolation of the Free Base:

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the residue, add dichloromethane (50 mL) and water (50 mL). Stir vigorously for 5 minutes.

-

Separate the organic layer using a separatory funnel. Wash the organic layer with saturated aqueous NaCl solution (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain Bis(4-methoxybenzyl)amine as a pale yellow oil or a waxy solid.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the crude Bis(4-methoxybenzyl)amine in diethyl ether (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until no further precipitation is observed.

-

Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Figure 3: Experimental workflow for the synthesis.

Alternative Synthetic Routes

While reductive amination is the most common method, other strategies for the synthesis of secondary amines are available and offer different advantages and disadvantages.

-

N-Alkylation of Primary Amines: This classical approach involves the reaction of a primary amine with an alkyl halide.[4] In the context of this synthesis, 4-methoxybenzylamine could be reacted with 4-methoxybenzyl chloride. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts, which can complicate purification and lower the yield of the desired secondary amine.

-

Gabriel Synthesis: This method provides a way to form primary amines from alkyl halides, but can be adapted for secondary amines. It involves the use of phthalimide as an ammonia surrogate to avoid over-alkylation. While effective, it is a multi-step process and the deprotection step can sometimes be harsh.[5][6]

-

Hydroaminomethylation: This is an atom-economical process that combines hydroformylation of an alkene with a subsequent reductive amination.[7][8][9] For this specific target, it would require starting from 4-methoxystyrene, which is less common than 4-methoxybenzaldehyde.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Expected Characterization Data:

| Technique | Expected Observations |

| Appearance | White to off-white crystalline solid |

| Melting Point | Literature values vary, typically in the range of 230-240 °C (with decomposition) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.40 (br s, 2H, N⁺H₂), 7.45 (d, J=8.7 Hz, 4H, Ar-H), 6.98 (d, J=8.7 Hz, 4H, Ar-H), 4.03 (s, 4H, CH₂), 3.77 (s, 6H, OCH₃)[3] |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 159.5 (Ar-C-O), 131.0 (Ar-C-H), 129.0 (Ar-C), 114.5 (Ar-C-H), 55.5 (OCH₃), 48.0 (CH₂) (Predicted) |

| FT-IR (KBr, cm⁻¹) | ~2800-2400 (broad, N⁺-H stretch), ~1610, 1510 (Ar C=C stretch), ~1250 (Ar-O stretch), ~1030 (C-N stretch) |

| Mass Spec. (ESI+) | m/z 258.15 [M+H]⁺ (for the free base) |

Interpretation of Spectral Data:

-

¹H NMR: The broad singlet around 9.40 ppm is characteristic of the acidic ammonium protons. The two doublets in the aromatic region confirm the para-substituted benzene rings. The singlet at 4.03 ppm corresponds to the four benzylic protons, and the singlet at 3.77 ppm is from the six methoxy protons. The integration of these signals should be in a 2:4:4:4:6 ratio.

-

¹³C NMR: The predicted spectrum shows the expected number of aromatic and aliphatic carbons. The peak around 159.5 ppm is characteristic of the aromatic carbon attached to the oxygen.

-

FT-IR: The most prominent feature for the hydrochloride salt is the broad absorption band in the 2800-2400 cm⁻¹ region, which is indicative of the N⁺-H stretching vibration. The aromatic C=C stretching bands and the strong Ar-O stretching band are also expected.

-

Mass Spectrometry: In positive ion mode ESI-MS, the molecular ion peak for the free base ([M+H]⁺) would be observed at m/z 258.15.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no product yield | Incomplete imine formation. | - Ensure anhydrous conditions for imine formation. - Use a Dean-Stark trap to remove water azeotropically if using a non-polar solvent. - Monitor imine formation by TLC or ¹H NMR. |

| Inactive reducing agent. | - Use fresh, high-quality sodium borohydride. | |

| Incorrect pH. | - Reductive amination is often optimal under slightly acidic conditions (pH 5-6) to facilitate imine formation without protonating the amine starting material. Consider adding a catalytic amount of acetic acid during the imine formation step. | |

| Presence of starting aldehyde in the final product | Insufficient reducing agent. | - Use a slight excess of sodium borohydride. |

| Incomplete imine formation. | - Increase the reflux time for imine formation. | |

| Formation of 4-methoxybenzyl alcohol | Sodium borohydride is too reactive and reduces the aldehyde. | - Add the sodium borohydride slowly at a low temperature (0 °C). - Consider using a milder reducing agent like sodium triacetoxyborohydride. |

| Difficulties in precipitating the hydrochloride salt | Product is too soluble in diethyl ether. | - Use a more non-polar solvent like hexane to induce precipitation. - Concentrate the ethereal solution before adding HCl. |

| Insufficient HCl added. | - Ensure an excess of HCl is added to fully protonate the amine. |

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

4-Methoxybenzaldehyde and 4-Methoxybenzylamine: These can be irritants. Avoid inhalation and skin contact.

-

Sodium Borohydride (NaBH₄): This is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. It should be handled in a dry environment and added slowly to the reaction mixture.

-

Methanol: A flammable and toxic solvent. Avoid inhalation and contact with skin.

-

Dichloromethane and Diethyl Ether: These are volatile and flammable solvents. Work in a well-ventilated fume hood away from ignition sources.

-

Hydrochloric Acid (HCl): A corrosive acid. Handle with extreme care, and always add acid to the solvent, not the other way around. The ethereal HCl solution is also corrosive and should be handled with caution.

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

-

Spills: Neutralize acid spills with sodium bicarbonate. Absorb solvent spills with an inert absorbent material.

Conclusion

The synthesis of this compound via reductive amination is a robust and reliable method for laboratory-scale preparation. By understanding the underlying mechanism, carefully controlling reaction conditions, and adhering to strict safety protocols, researchers can consistently obtain this valuable synthetic intermediate in high yield and purity. This guide provides the necessary theoretical framework and practical insights to empower scientists in their synthetic endeavors.

References

- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amines via Hydroaminomethylation: An Updated Overview | Università degli Studi di Messina [unifind.unime.it]

- 4. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Multicatalytic Approach to the Hydroaminomethylation of α-Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility Profiling of Bis(4-methoxybenzyl)amine Hydrochloride

Foreword: The Imperative of Solubility Data in Drug Development

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic agent is paved with critical data. Among the most fundamental of these is solubility. An insufficient understanding of a compound's solubility can lead to inaccurate preclinical assay results, flawed formulation strategies, and ultimately, costly failures in later stages of development. This guide provides a comprehensive framework for determining the aqueous and organic solvent solubility of Bis(4-methoxybenzyl)amine hydrochloride (CAS: 854391-95-0), a key intermediate in pharmaceutical synthesis.

This document moves beyond a simple recitation of methods. It is designed as a self-validating system of protocols, grounded in authoritative guidelines and explained with the field-proven insights of an application scientist. We will not only detail how to perform these crucial experiments but also explain the underlying physicochemical principles—the why—that inform every step. Our objective is to empower you to generate robust, reliable, and decision-enabling solubility data.

Physicochemical Profile and Strategic Considerations

A thorough understanding of the molecule's intrinsic properties is the bedrock of any solubility investigation. This knowledge allows us to anticipate its behavior and design experiments that are both efficient and revealing.

This compound is the salt of a secondary amine. The presence of the ionizable amine function is the most critical determinant of its aqueous solubility, making it highly pH-dependent.

| Property | Value / Information | Source / Rationale |

| Chemical Structure | (See Figure 1) | - |

| Molecular Formula | C₁₆H₂₀ClNO₂ | Derived from the free base (C₁₆H₁₉NO₂) + HCl |

| Molecular Weight | 293.79 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white powder or solid | [1][2] |

| pKa (Conjugate Acid) | ~9.55 (Predicted for free base) | [1][3] |

| LogP (Free Base) | 2.99 (Calculated) | [4] |

Figure 1: Chemical Structure of this compound Caption: The structure highlights the secondary amine center, which is protonated in the hydrochloride salt.

Expert Insights: The Significance of pKa

The predicted pKa of ~9.55 is the cornerstone of our experimental design for aqueous solubility.[5] This value represents the pH at which 50% of the molecules in solution are in the ionized (protonated amine) form and 50% are in the neutral (free base) form.

-

Below the pKa: The equilibrium shifts towards the protonated, cationic form (BH⁺). This ionic species is significantly more polar and is expected to have much higher aqueous solubility due to favorable ion-dipole interactions with water.

-

Above the pKa: The molecule exists predominantly as the neutral free base (B). With a calculated LogP of ~2.99, this form is considerably more lipophilic and will exhibit significantly lower aqueous solubility.[4]

This relationship dictates that a comprehensive solubility profile must be determined across a physiologically relevant pH range.

Thermodynamic Aqueous Solubility: The Shake-Flask Method (ICH/WHO Guideline)

The gold standard for determining the true equilibrium solubility of a compound is the shake-flask method.[6] This protocol is designed to comply with the International Council for Harmonisation (ICH) M9 guidelines for Biopharmaceutics Classification System (BCS)-based biowaivers.[7]

Logical Framework: Experimental Design

Our goal is to measure the concentration of a saturated solution, where the dissolved compound is in equilibrium with its undissolved solid form.

Diagram 1: Workflow for the Shake-Flask Thermodynamic Solubility Assay. Caption: A systematic process ensuring equilibrium is reached and accurately measured.

Detailed Step-by-Step Protocol

Materials:

-

This compound (purity >98%)

-

Calibrated pH meter

-

Thermostatic orbital shaker or vial rotator

-

Analytical balance

-

Centrifuge or syringe filters (0.22 µm, low-binding)

-

Validated HPLC system with UV detector

-

Pharmacopeial buffer solutions (pH 1.2, 4.5, 6.8, and a buffer near the pKa, e.g., pH 9.0)[8]

-

Volumetric glassware

Procedure:

-

Preparation of Solutions: Prepare buffer solutions as per USP/Ph. Eur. standards. For this compound, the critical range is the physiological pH of 1.2 to 6.8.[7]

-

Addition of Compound: To a series of glass vials (in triplicate for each pH), add an excess amount of this compound.

-

Causality: Using an excess of solid material is essential to ensure that a saturated solution is formed and that equilibrium can be established between the solid and dissolved states.[6]

-

-

Addition of Media: Add a precise volume (e.g., 5 mL) of each buffer to the respective vials.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to 37 ± 1 °C. Agitate for a predetermined period (e.g., 48-72 hours).

-

Phase Separation: After equilibration, allow the vials to stand briefly. Separate the solid phase from the supernatant by centrifugation (e.g., 15 min at 14,000 rpm) or by filtering through a 0.22 µm syringe filter.

-

Trustworthiness: This step is critical. The choice of filter must be validated to ensure the compound does not bind to the filter material, which would artificially lower the measured solubility.

-

-

Sampling and Dilution: Immediately withdraw a precise aliquot of the clear supernatant and dilute it with the mobile phase to a concentration within the calibrated range of the HPLC assay.

-

Causality: Immediate dilution is crucial to prevent the compound from precipitating out of the saturated solution due to temperature changes.[8]

-

-

pH Measurement: Measure and record the final pH of the remaining supernatant in each vial to confirm it has not drifted significantly during the experiment.[6]

-

Quantification: Analyze the diluted samples using the validated HPLC method described in Section 4.

Hypothetical pH-Solubility Profile Data

The following table represents expected, scientifically plausible results for this experiment.

| pH of Buffer | Final pH of Supernatant | Mean Solubility (mg/mL) | Mean Solubility (mM) | Predominant Species |

| 1.2 (0.1 N HCl) | 1.21 | > 250 | > 851 | BH⁺ (Protonated) |

| 4.5 (Acetate) | 4.53 | > 250 | > 851 | BH⁺ (Protonated) |

| 6.8 (Phosphate) | 6.82 | ~150 | ~511 | BH⁺ (Protonated) |

| 9.0 (Borate) | 8.95 | ~5.5 | ~18.7 | BH⁺ / B (Mixed) |

Note: The solubility is expected to be very high at low pH, where the highly soluble cationic form dominates. As the pH approaches the pKa (~9.55), the concentration of the less soluble free base increases, causing a sharp drop in the overall measured solubility.

Solubility in Organic Solvents

Understanding solubility in common organic solvents is vital for process chemistry, purification, and the preparation of stock solutions for in-vitro screening. The same shake-flask principle applies.

Protocol for Organic Solvent Solubility

The experimental workflow is analogous to the aqueous protocol, with the following modifications:

-

Solvents: Use a range of high-purity solvents relevant to drug development, such as Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), and Dichloromethane (DCM).

-

Temperature: Experiments are typically conducted at ambient temperature (e.g., 25 °C).

-

pH: pH measurement is not applicable.

Hypothetical Organic Solvent Solubility Data

| Solvent | Polarity Index | Mean Solubility (mg/mL) at 25°C | Rationale for Expected Solubility |

| Methanol | 5.1 | ~15-25 | Polar protic solvent, favorable interactions with the hydrochloride salt.[2] |

| Ethanol | 4.3 | ~5-15 | Less polar than methanol, resulting in slightly lower solubility. |

| DMSO | 7.2 | > 100 | Highly polar aprotic solvent, excellent solvating power for many salts. |

| Acetonitrile | 5.8 | ~1-5 | Polar aprotic, but generally a weaker solvent for salts than DMSO or methanol. |

| Dichloromethane | 3.1 | < 0.1 | Low polarity, unable to effectively solvate the ionic salt form. |

| Chloroform | 4.1 | < 1.0 | Slightly more polar than DCM, but still a poor solvent for the salt.[2] |

Analytical Method: Quantification by HPLC-UV

An accurate and validated analytical method is non-negotiable for reliable solubility data.[9] A reverse-phase HPLC method with UV detection is suitable for Bis(4-methoxybenzyl)amine due to its chromophores (the methoxybenzyl groups).

Method Development and Validation Workflow

References

- 1. chembk.com [chembk.com]

- 2. rvrlabs.com [rvrlabs.com]

- 3. BIS-(4-METHOXY-BENZYL)-AMINE | 17061-62-0 [chemicalbook.com]

- 4. Bis(4-methoxybenzyl)amine | C16H19NO2 | CID 714952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. rjpbcs.com [rjpbcs.com]

- 7. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

Bis(4-methoxybenzyl)amine hydrochloride spectral analysis (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of Bis(4-methoxybenzyl)amine Hydrochloride

Introduction: Elucidating the Molecular Architecture

This compound is a secondary amine salt of significant interest in synthetic and medicinal chemistry, often serving as a key intermediate in the development of more complex molecules.[1][2] Its structural verification is paramount to ensure purity, and stability, and to validate synthetic pathways. A multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides an unambiguous confirmation of its molecular structure.

This guide offers a detailed examination of the spectral data of this compound. It is designed for researchers and drug development professionals, providing not only the spectral data but also the underlying principles and experimental rationale necessary for a comprehensive structural elucidation. We will explore how each analytical technique provides a unique piece of the structural puzzle, culminating in a cohesive and validated molecular identity.

Overall Analytical Workflow

The confirmation of the structure of this compound is achieved through a synergistic analytical workflow. Each technique provides complementary information, and their combined interpretation provides a high degree of confidence in the final structural assignment.

Caption: Integrated workflow for the structural elucidation of Bis(4-methoxybenzyl)amine HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. For this compound, ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR maps the carbon framework.

Expertise & Experience: The Rationale Behind NMR Analysis

The choice of a deuterated solvent is critical. Dimethyl sulfoxide (DMSO-d₆) is an excellent choice for amine salts due to its ability to dissolve ionic compounds and its high boiling point. The acidic protons of the ammonium group (NH₂⁺) are often observable in DMSO-d₆, whereas they might undergo rapid exchange and become broadened or disappear in solvents like D₂O.[3] The chemical shifts observed are influenced by the electron-withdrawing effect of the protonated nitrogen and the electronic effects of the methoxy substituents on the aromatic rings.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12-15 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to ~220 ppm.

-

Acquire a sufficient number of scans (often several thousand) to achieve adequate signal-to-noise, with a relaxation delay of 2 seconds.

-

Reference the spectrum to the DMSO solvent peak at δ 39.52 ppm.

-

Data Presentation & Interpretation

¹H NMR Spectral Data

The proton NMR spectrum provides a clear signature for the molecule. The presence of the ammonium proton (NH₂⁺) at a downfield chemical shift is characteristic of the hydrochloride salt form.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.40 | Broad Singlet | 2H | NH₂⁺ |

| 7.45 | Doublet | 4H | Aromatic H (ortho to CH₂) |

| 6.98 | Doublet | 4H | Aromatic H (ortho to OCH₃) |

| 4.03 | Singlet | 4H | Benzylic CH₂ |

| 3.77 | Singlet | 6H | Methoxy CH₃ |

| Data acquired in DMSO-d₆ at 300 MHz.[4] |

-

NH₂⁺ Protons (δ 9.40): The significant downfield shift and broadness are characteristic of acidic protons on a positively charged nitrogen atom involved in hydrogen bonding with the solvent and the chloride counter-ion.

-

Aromatic Protons (δ 7.45, 6.98): The aromatic region shows a classic AA'BB' system for a 1,4-disubstituted benzene ring. The protons at 7.45 ppm are ortho to the electron-withdrawing CH₂-NH₂⁺ group and are thus deshielded, while the protons at 6.98 ppm are ortho to the electron-donating OCH₃ group and are more shielded.

-

Benzylic Protons (δ 4.03): These methylene protons are adjacent to the electron-withdrawing ammonium nitrogen, shifting them downfield. Their appearance as a singlet indicates free rotation and chemical equivalence.

-

Methoxy Protons (δ 3.77): The sharp singlet integrating to 6 protons is the unmistakable signature of the two equivalent methoxy groups.

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~159.0 | Aromatic C (C-OCH₃) |

| ~131.0 | Aromatic C (ortho to CH₂) |

| ~128.5 | Aromatic C (ipso-CH₂) |

| ~114.5 | Aromatic C (ortho to OCH₃) |

| ~55.5 | Methoxy CH₃ |

| ~49.0 | Benzylic CH₂ |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, IR is particularly useful for confirming the presence of the secondary ammonium ion (R₂NH₂⁺), aromatic rings, and ether linkages.

Expertise & Experience: Why IR is Definitive for Amine Salts

The IR spectrum of an amine salt is markedly different from that of its free base.[5] The most telling feature is the appearance of a very broad and strong absorption band in the 3000-2400 cm⁻¹ region, which corresponds to the N-H stretching vibrations of the ammonium group.[6] This broadness is a direct result of strong hydrogen bonding.[7][8] Furthermore, a characteristic NH₂⁺ bending (deformation) vibration appears in the 1620-1560 cm⁻¹ region, providing secondary confirmation of the salt's formation.[5][9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

The resulting spectrum is typically presented in terms of transmittance or absorbance.

-

Data Presentation & Interpretation

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2400 | Strong, Very Broad | N-H Stretch (from NH₂⁺) |

| ~3030, 2950, 2840 | Medium-Sharp | C-H Stretch (Aromatic & Aliphatic, superimposed) |

| ~1610 | Strong | C=C Aromatic Ring Stretch |

| ~1590 | Medium | NH₂⁺ Asymmetric Bending (Deformation) |

| ~1515 | Strong | C=C Aromatic Ring Stretch |

| ~1250 | Strong | C-O Asymmetric Stretch (Aryl Ether) |

| ~1030 | Strong | C-O Symmetric Stretch (Aryl Ether) |

| ~820 | Strong | C-H Out-of-Plane Bend (1,4-disubstituted ring) |

-

N-H⁺ Stretch (~3000-2400 cm⁻¹): This is the hallmark of an amine salt, appearing as a broad, intense "ammonium band". The sharp C-H stretching bands are often seen superimposed on this broad feature.[6]

-

NH₂⁺ Bend (~1590 cm⁻¹): This band confirms the presence of the protonated secondary amine.[9]

-

Aromatic C=C Stretches (~1610, 1515 cm⁻¹): These strong absorptions are characteristic of the benzene rings.

-

C-O Ether Stretches (~1250, 1030 cm⁻¹): The strong band around 1250 cm⁻¹ is the asymmetric C-O stretch of the aryl ether, a highly characteristic absorption.

-

C-H Bending (~820 cm⁻¹): The strong out-of-plane bend confirms the 1,4- (or para-) substitution pattern on the benzene rings.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. Electrospray Ionization (ESI) is the ideal technique for an ionic compound like this compound, as it gently transfers the pre-formed ion from solution into the gas phase.

Expertise & Experience: Predicting Fragmentation

The analysis will be performed in positive ion mode. We expect to observe the molecular ion corresponding to the free base protonated, [M+H]⁺, where M is bis(4-methoxybenzyl)amine. The molecular weight of the free base (C₁₆H₁₉NO₂) is 257.33 g/mol .[10][11] Therefore, the primary ion observed should have an m/z of approximately 258.15.

The fragmentation of protonated benzylamines is well-studied.[12][13] The most common fragmentation pathway is the cleavage of the C-N bond (alpha-cleavage) to generate a stable benzylic carbocation. For this molecule, we anticipate the highly stable 4-methoxybenzyl cation.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent such as methanol or acetonitrile/water (50:50). A small amount of formic acid may be added to ensure protonation, though it is often unnecessary for a pre-formed salt.

-

Instrumentation: Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., a quadrupole, ion trap, or TOF instrument).

-

Acquisition:

-

Operate in positive ion mode.

-

Set the capillary voltage to an appropriate value (e.g., 3-4 kV).

-

Acquire a full scan mass spectrum over a range of m/z 50-500.

-

For fragmentation data (MS/MS), select the precursor ion (m/z 258) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Data Presentation & Interpretation

Predicted ESI-MS Spectral Data

| m/z (Mass-to-Charge Ratio) | Proposed Identity |

| 258.15 | [M+H]⁺: Protonated Molecular Ion |

| 136.08 | [M+H - C₈H₉O]⁺: Iminium ion after loss of a neutral 4-methoxy toluene |

| 121.05 | [C₈H₉O]⁺: 4-methoxybenzyl (tropylium) cation |

Proposed Fragmentation Pathway

The primary fragmentation event upon CID is the cleavage of a benzylic C-N bond. This can proceed via two main pathways, with the formation of the 4-methoxybenzyl cation being particularly favorable due to its resonance stabilization.

References

- 1. BIS-(4-METHOXY-BENZYL)-AMINE synthesis - chemicalbook [chemicalbook.com]

- 2. BIS-(4-METHOXY-BENZYL)-AMINE | 17061-62-0 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. BIS(4-METHOXYBENZYL)AMINE HCL SALT | 854391-95-0 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Bis(4-methoxybenzyl)amine | C16H19NO2 | CID 714952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

- 12. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Constants of Bis(4-methoxybenzyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical research and development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Bis(4-methoxybenzyl)amine hydrochloride, a key building block in organic synthesis, is no exception. This technical guide provides a detailed exploration of the core physical constants of this compound, offering not just data, but also insights into the experimental methodologies and the scientific rationale behind their significance. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical application, ensuring that the information presented herein is not only accurate but also actionable in a laboratory setting. This document is structured to provide a holistic view, from fundamental properties to advanced characterization, empowering researchers to utilize this compound with confidence and precision.

Molecular Identity and Structure

This compound is the hydrochloride salt of the secondary amine Bis(4-methoxybenzyl)amine. The presence of the methoxy groups on the benzyl rings and the protonated amine functionality significantly influences its physical and chemical behavior.

-

Chemical Name: this compound

-

Synonyms: N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrochloride

-

Molecular Formula: C₁₆H₂₀ClNO₂[2]

-

Molecular Weight: 293.79 g/mol [2]

The molecular structure, depicted below, consists of a central secondary amine linked to two 4-methoxybenzyl groups. The hydrochloride salt form enhances its stability and modifies its solubility characteristics compared to the free base.

References

An In-depth Technical Guide on the Potential Mechanism of Action of Bis(4-methoxybenzyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical analysis of Bis(4-methoxybenzyl)amine hydrochloride, a molecule of significant interest in contemporary pharmaceutical synthesis. While primarily recognized as a versatile chemical intermediate, this document explores its potential mechanisms of action by examining the biological activities of the downstream products it is used to synthesize and the broader class of structurally related compounds. This analysis is intended to provide researchers and drug development professionals with a foundational understanding for future investigations.

Introduction: The Chemical Identity and Synthetic Importance of this compound

Bis(4-methoxybenzyl)amine, also known as N,N-di(4-methoxybenzyl)amine, is an aromatic amine with the chemical formula C16H19NO2.[1] Its hydrochloride salt is the form commonly used in laboratory settings. The molecule's structure, characterized by two 4-methoxybenzyl groups attached to a central nitrogen atom, makes it a valuable building block in organic synthesis.

It is primarily utilized as a pharmaceutical intermediate in the creation of more complex therapeutic agents. The synthesis of Bis(4-methoxybenzyl)amine itself is typically achieved through the reductive amination of 4-methoxybenzaldehyde with 4-methoxybenzylamine.[2] Its significance in drug discovery is underscored by its application in the synthesis of compounds targeting a range of diseases, from viral infections to cancer.[3]

Table 1: Physicochemical Properties of Bis(4-methoxybenzyl)amine

| Property | Value | Source |

| Molecular Formula | C16H19NO2 | [1][4] |

| Molecular Weight | 257.33 g/mol | [1][4] |

| Appearance | White to light yellow powder or crystal | |

| CAS Number | 17061-62-0 | [1] |

Inferred Mechanisms of Action: A Focus on Downstream Applications and Structural Analogs

Direct research into the specific mechanism of action of this compound as a standalone therapeutic agent is not extensively documented in publicly available literature. However, a robust understanding of its potential biological activities can be inferred from the well-characterized molecules it is used to synthesize and the activities of structurally similar compounds.

Role as a Precursor to Farnesyltransferase Inhibitors

A significant application of Bis(4-methoxybenzyl)amine is in the synthesis of pentanedioc acid derivatives which act as farnesyltransferase inhibitors.[3] Farnesyltransferase is a critical enzyme in the post-translational modification of the Ras protein, a key component in cellular signaling pathways that regulate cell growth and proliferation. The aberrant activity of Ras is a hallmark of many cancers.

Inferred Mechanism: By serving as a structural scaffold for farnesyltransferase inhibitors, Bis(4-methoxybenzyl)amine contributes to the development of molecules that likely compete with the farnesyl pyrophosphate substrate of the enzyme. This competitive inhibition prevents the farnesylation of Ras, disrupting its localization to the cell membrane and thereby attenuating downstream oncogenic signaling.

References

The Cornerstone of Complex Amine Synthesis: A Technical Guide to Bis(4-methoxybenzyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Intermediate in Pharmaceutical Chemistry

Bis(4-methoxybenzyl)amine hydrochloride is a key organic compound that serves as a crucial building block in the synthesis of a variety of complex molecules, particularly within the pharmaceutical industry.[1] Its unique structure, featuring two methoxybenzyl groups attached to a central amine, makes it an invaluable intermediate for introducing specific functionalities that can significantly influence a drug candidate's therapeutic efficacy, bioavailability, and metabolic stability. This technical guide provides an in-depth exploration of this compound, from its synthesis and characterization to its applications in modern drug development, offering field-proven insights for researchers and scientists.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Bis(4-methoxybenzyl)amine and its hydrochloride salt is essential for its effective use in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₉NO₂ (free base) | [2] |

| Molecular Weight | 257.33 g/mol (free base) | [2] |

| Appearance | White to off-white powder or crystal | [1] |

| Melting Point | 35-37 °C (free base) | [3] |

| Boiling Point | 225-230 °C @ 10 Torr (free base) | [3] |

| Solubility | Slightly soluble in chloroform and methanol | [4] |

| pKa | 9.55 ± 0.20 (Predicted) | [4] |

Synthesis of this compound: A Self-Validating Protocol

The most common and efficient method for the synthesis of Bis(4-methoxybenzyl)amine is through the reductive amination of 4-methoxybenzaldehyde with 4-methoxybenzylamine.[1] This process, when meticulously controlled, yields a high-purity product suitable for demanding pharmaceutical applications.

Reaction Mechanism

The synthesis proceeds in two key stages: the formation of an intermediate imine followed by its reduction to the secondary amine.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with in-process controls and defined endpoints to ensure high yield and purity.

Materials:

-

p-Methoxybenzaldehyde

-

4-Methoxybenzylamine

-

Ethanol

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

-

4N HCl in dioxane

Procedure:

-

Imine Formation:

-

In a round-bottom flask equipped with a reflux condenser, combine p-Methoxybenzaldehyde (1.0 eq) and 4-methoxybenzylamine (1.0 eq) in ethanol.

-

Heat the mixture to reflux and maintain for 4 hours.[5]

-

In-process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials and the formation of the imine intermediate.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.0 eq) in portions, controlling the temperature.[5]

-

Allow the reaction to warm to room temperature and stir for 18 hours.[5]

-

In-process Control: Monitor the disappearance of the imine spot on TLC to ensure complete reduction.

-

-

Work-up and Extraction:

-

Cool the mixture to 0 °C and quench by the slow addition of water.

-

Add dichloromethane to the mixture and transfer to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.[5]

-

Combine all organic layers and dry over anhydrous magnesium sulfate.[5]

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude Bis(4-methoxybenzyl)amine.

-

-

Purification and Salt Formation:

-

Dissolve the crude product in diethyl ether and cool to 0 °C.

-

Slowly add a 4N solution of HCl in dioxane with stirring.[5]

-

Continue stirring at 0 °C for 2 hours to facilitate complete precipitation of the hydrochloride salt.[5]

-

Collect the resulting white solid by filtration.

-

Wash the solid with a mixture of ether and ethyl acetate to remove any remaining impurities.[5]

-

Dry the final product under vacuum to yield this compound.

-

Quality Control and Analytical Characterization

Rigorous analytical testing is paramount to confirm the identity, purity, and quality of the synthesized this compound.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive confirmation of the molecular structure.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.40 | s | 2H | NH₂ ⁺ |

| 7.45 | d, J=8.7 Hz | 4H | Ar-H (ortho to CH₂) |

| 6.98 | d, J=8.7 Hz | 4H | Ar-H (ortho to OCH₃) |

| 4.03 | s | 4H | Ar-CH₂ -N |

| 3.77 | s | 6H | O-CH₃ |

| Data obtained in DMSO-d₆ at 300 MHz.[5] |

-

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, confirming the carbon framework of the molecule. Predicted chemical shifts are a useful tool for spectral assignment.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of the hydrochloride salt is expected to show a broad absorption in the 2400-3000 cm⁻¹ region, characteristic of the N-H stretch of an ammonium salt. Other key absorptions include C-H stretches of the aromatic rings and methyl groups, C=C stretching of the aromatic rings, and the C-O stretching of the methoxy groups.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For the free base, the expected molecular ion peak [M]⁺ would be at m/z 257.33.[2] Fragmentation patterns can provide further structural information. A common fragmentation pathway for benzylamines is the cleavage of the benzylic C-N bond, which in this case would lead to a prominent peak corresponding to the 4-methoxybenzyl cation.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its utility lies in its ability to introduce the bis(4-methoxybenzyl)amino moiety, which can impart desirable pharmacological properties to the final drug molecule.

-

Farnesyltransferase Inhibitors: This class of compounds has been investigated for its potential in cancer therapy.[6] Bis(4-methoxybenzyl)amine is used in the synthesis of pentanedioc acid derivatives that act as farnesyltransferase inhibitors.[4]

-

Antiviral Agents: The compound is also employed in the preparation of (heteroarylamino)triazolamines, which have shown promise as antiviral agents, particularly in the treatment of Hepatitis C Virus (HCV) infection.[4]

Caption: Role in Pharmaceutical Synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The free base is classified as causing severe skin burns and eye damage.[2]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water.

-

Conclusion

This compound is a versatile and valuable intermediate in the field of pharmaceutical synthesis. Its well-established synthesis via reductive amination, coupled with rigorous analytical characterization, ensures a high-quality starting material for the development of novel therapeutics. A comprehensive understanding of its chemical properties, synthesis, and safe handling is essential for researchers and scientists working to advance the frontiers of drug discovery.

References

- 1. rvrlabs.com [rvrlabs.com]

- 2. Bis(4-methoxybenzyl)amine | C16H19NO2 | CID 714952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. BIS-(4-METHOXY-BENZYL)-AMINE | 17061-62-0 [chemicalbook.com]

- 5. BIS(4-METHOXYBENZYL)AMINE HCL SALT | 854391-95-0 [chemicalbook.com]

- 6. Solid-phase synthesis of novel inhibitors of farnesyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Bis(4-methoxybenzyl)amine Hydrochloride as a Reversible Amine Protecting Group

Introduction: The Strategic Imperative for Amine Protection

In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical and agrochemical development, the amine functional group presents a recurring strategic challenge. Its inherent nucleophilicity and basicity necessitate its temporary masking, or "protection," to prevent unwanted side reactions during transformations elsewhere in the molecule. The choice of a protecting group is a critical decision, dictated by its stability to a range of reaction conditions and, equally important, the mildness and selectivity of the conditions required for its removal.

The bis(4-methoxybenzyl) group, often abbreviated as (PMB)₂, offers a robust and versatile solution for the protection of primary amines. This application note provides a comprehensive technical guide on the use of its hydrochloride salt, bis(4-methoxybenzyl)amine hydrochloride, as a stable, crystalline precursor for the in-situ generation of the protecting agent. We will explore the underlying chemical principles, provide detailed, field-tested protocols for protection and deprotection, and discuss the key advantages that make the (PMB)₂ group a valuable tool for the modern synthetic chemist. This group is particularly useful in the synthesis of complex molecules like farnesyltransferase inhibitors and antiviral agents.[1]

Core Principles: Why Choose the Bis(4-methoxybenzyl) Group?

The efficacy of the bis(4-methoxybenzyl) group stems from the electronic properties of the p-methoxybenzyl (PMB) moiety. The methoxy group is a strong electron-donating group, which significantly stabilizes the benzylic carbocation that forms during cleavage under acidic or oxidative conditions. This enhanced stability, compared to an unsubstituted benzyl group, allows for deprotection under much milder conditions, thereby preserving sensitive functional groups elsewhere in the molecule.[2][3]

Key Advantages:

-

Robust Stability: The N-(PMB)₂ group is stable to a wide range of non-acidic and non-oxidative conditions, including many organometallic reagents, hydrides, and basic hydrolysis conditions.[4]

-

Orthogonal Deprotection: It offers multiple, orthogonal cleavage pathways—primarily oxidative and hydrogenolytic—providing synthetic flexibility. This is a key advantage over groups that can only be removed under a single set of conditions.

-

Mild Cleavage Conditions: The electron-rich nature of the PMB groups allows for their removal under conditions that often leave other protecting groups, such as standard benzyl (Bn) or tert-butyloxycarbonyl (Boc) groups, intact.[5][6]

-

Crystalline Precursor: The use of this compound (CAS 854391-95-0) provides a stable, easy-to-handle solid, which can be converted to the free amine in situ just before use.[7][8]

Mechanism of Protection and Deprotection

Understanding the reaction mechanisms is paramount for troubleshooting and optimizing synthetic routes.

Protection of a Primary Amine

The protection reaction typically proceeds via reductive amination. The primary amine substrate reacts with p-methoxybenzaldehyde to form an intermediate imine, which is then reduced in situ to yield the mono-N-(4-methoxybenzyl)amine. A second reductive amination sequence with another equivalent of p-methoxybenzaldehyde affords the desired N,N-bis(4-methoxybenzyl) protected amine. A common synthetic route involves the reductive amination of 4-methoxybenzaldehyde with 4-methoxybenzylamine.[9]

References

- 1. BIS-(4-METHOXY-BENZYL)-AMINE | 17061-62-0 [chemicalbook.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Protection of N- and O-Functional Groups [organic-chemistry.org]

- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS - Lookchem [lookchem.com]

- 6. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions | Semantic Scholar [semanticscholar.org]

- 7. calpaclab.com [calpaclab.com]

- 8. BIS(4-METHOXYBENZYL)AMINE HCL SALT | 854391-95-0 [chemicalbook.com]

- 9. BIS-(4-METHOXY-BENZYL)-AMINE synthesis - chemicalbook [chemicalbook.com]

Application of Bis(4-methoxybenzyl)amine hydrochloride in pharmaceutical research

An In-Depth Guide to the Application of Bis(4-methoxybenzyl)amine Hydrochloride in Pharmaceutical Research

Introduction: Unveiling a Versatile Synthetic Scaffold

In the landscape of modern pharmaceutical synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. Bis(4-methoxybenzyl)amine, particularly in its stable hydrochloride salt form, has emerged as a crucial building block for drug discovery and development. Identified by CAS number 854391-95-0 for the hydrochloride salt and 17061-62-0 for the free base, this secondary amine is structurally defined by a central nitrogen atom bonded to two 4-methoxybenzyl groups.[1] This unique structure is not merely incidental; it is the source of the reagent's utility, conferring a combination of reactivity and stability that researchers can exploit.

The diarylamine core is considered a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds and approved pharmaceuticals.[2][3][4] The two 4-methoxybenzyl (PMB) moieties, in turn, are well-known in organic synthesis, often serving as reliable protecting groups for amines and alcohols due to their stability in various conditions and their susceptibility to selective cleavage.[5] Therefore, this compound serves a dual purpose: it is a direct precursor to complex diarylamine targets and a strategic reagent for introducing a masked secondary amine, which can be revealed later in a synthetic sequence. This guide provides a detailed exploration of its applications, supported by actionable protocols for the research scientist.

Physicochemical and Handling Properties

A thorough understanding of a reagent's properties is the foundation of its effective use. The data below is compiled for quick reference in a laboratory setting.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine HCl | [6] |

| CAS Number | 854391-95-0 | [1][7] |

| Molecular Formula | C₁₆H₂₀ClNO₂ | [1] |

| Molecular Weight | 293.79 g/mol | [1] |

| Appearance | White crystalline solid | [7][8] |

| Purity | Typically ≥97-99% (by HPLC/GC) | [1][6] |

| Storage | Room temperature, in an airtight container | [1][9] |

Core Application I: Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

The primary application of this compound is as a key intermediate in the synthesis of novel therapeutics. Its structure allows for the incorporation of the N,N-bis(4-methoxybenzyl) moiety, which can be a crucial pharmacophore or a precursor to other functional groups.

Causality and Strategic Advantage:

The value of this reagent lies in its ability to introduce a sterically hindered and electronically defined secondary amine into a target molecule. The methoxy groups on the benzyl rings are electron-donating, which can influence the reactivity of the amine and the overall electronic properties of the final compound. This modulation can be critical for optimizing a drug candidate's binding affinity to its biological target, as well as influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Documented Uses:

Published literature and chemical databases indicate its role as a reagent in the synthesis of:

-

Farnesyltransferase Inhibitors: These compounds are investigated as potential anticancer agents. Bis(4-methoxybenzyl)amine is used to construct complex pentanedioic acid derivatives that are evaluated for their inhibitory activity.[10]

-

Antiviral Agents: Specifically, it has been employed in the preparation of (heteroarylamino)triazolamines, which are being explored for the treatment of Hepatitis C Virus (HCV) infection.[10]

Caption: General workflow for API synthesis.

Core Application II: A Precursor to Privileged Diarylamine Scaffolds

Diarylamines are foundational structures in medicinal chemistry, present in drugs targeting a wide range of diseases.[2][3][11] The synthesis of these scaffolds can be challenging, often requiring transition-metal-catalyzed cross-coupling reactions.[2][4] Bis(4-methoxybenzyl)amine offers a strategic, metal-free alternative for building certain diarylamine-containing molecules.

Mechanistic Rationale:

The nitrogen atom in Bis(4-methoxybenzyl)amine, while sterically hindered, remains nucleophilic. It can participate in reactions such as nucleophilic aromatic substitution (SₙAr) with highly electron-deficient aryl halides or engage in other C-N bond-forming reactions. The true power of this approach is realized when the benzyl groups are not part of the final core structure but are used as removable placeholders. A primary amine can be converted to a bis(PMB)amine, undergo a specific reaction at another site on the molecule, and then be deprotected to regenerate a primary or secondary amine, having used the bulky bis(PMB) group to direct reactivity or prevent unwanted side reactions.

Caption: Use as a transient protecting group.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations grounded in established chemical principles.

Protocol 1: Laboratory-Scale Synthesis of this compound

This protocol details the synthesis via reductive amination, a robust and common method for preparing secondary amines.[7][8]

Rationale: The reaction proceeds in two stages. First, the aldehyde and primary amine condense under reflux to form an intermediate imine, with the removal of water driving the equilibrium forward. Second, a reducing agent, sodium borohydride (NaBH₄), is introduced to selectively reduce the imine C=N bond to the target secondary amine. Finally, the addition of HCl in a non-polar solvent precipitates the product as its stable and easily handled hydrochloride salt.

Materials:

-

p-Anisaldehyde (4-methoxybenzaldehyde)

-

4-Methoxybenzylamine

-

Sodium Borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether

-

4N HCl in Dioxane

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a reflux condenser, combine p-anisaldehyde (1.0 eq) and 4-methoxybenzylamine (1.0 eq) in ethanol (approx. 3-4 mL per mmol of aldehyde).[7]

-

Heat the mixture to reflux and maintain for 4 hours. The reaction can be monitored by TLC to observe the consumption of the starting materials.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.0 eq) in small portions to control the effervescence.[7]

-

Remove the ice bath and allow the mixture to stir at room temperature for 18 hours.[7]

-

Work-up and Extraction: Cool the mixture again to 0 °C. Quench the reaction by slowly adding water. Add dichloromethane to extract the product.[7]

-

Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

-

Combine all organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude free base as an oil or solid.[7]

-

Salt Formation: Dissolve the crude residue in diethyl ether and cool to 0 °C. Slowly add a 4N HCl solution in dioxane (approx. 1.1 eq) dropwise with stirring.[7]

-

A white solid should precipitate. Continue stirring at 0 °C for 2 hours to ensure complete precipitation.[7]

-

Isolation and Purification: Collect the white solid by filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the product under vacuum to yield this compound. Purity can be confirmed by HPLC, and structure verified by ¹H NMR.[7]

| Parameter | Condition | Rationale |

| Reaction | Reductive Amination | Forms a stable C-N bond efficiently. |

| Solvent | Ethanol | Good solvent for reactants and intermediate imine. |

| Reducing Agent | NaBH₄ | Mild and selective for reducing imines over aldehydes. |

| Temperature | Reflux, then 0 °C to RT | Heat drives imine formation; cooling is required for safe NaBH₄ addition. |